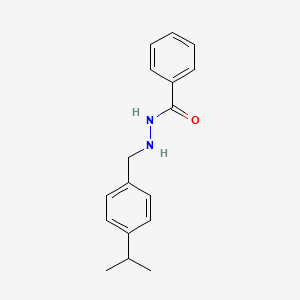

N'-(4-isopropylbenzyl)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-[(4-propan-2-ylphenyl)methyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-13(2)15-10-8-14(9-11-15)12-18-19-17(20)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILWWDJNSZVFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Isopropylbenzyl Benzohydrazide

Established Synthetic Pathways for Benzohydrazides and Hydrazones

The formation of benzohydrazides and their subsequent conversion to hydrazones are foundational processes in organic synthesis. Hydrazones are a class of organic compounds characterized by the structure R¹R²C=N−NH₂, formed by replacing the oxygen atom of an aldehyde or ketone with the =N−NH₂ functional group. wikipedia.org The synthesis of these compounds can be achieved through several reliable methods.

The most common and direct pathway to synthesize hydrazones is through the condensation reaction of a hydrazide with an aldehyde or a ketone. wikipedia.orgrsc.orgalcrut.com This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone. aip.org

The reaction is often catalyzed by the presence of an acid. derpharmachemica.com For instance, the synthesis of various N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives is achieved by condensing substituted aromatic aldehydes with 4-(tert-butyl)benzohydrazide. nih.gov Similarly, other series of benzohydrazide (B10538) derivatives have been synthesized from various aldehydes and 4-methoxybenzohydrazide. derpharmachemica.com This method is widely applicable for creating diverse libraries of hydrazone compounds by varying the substituent groups on both the benzohydrazide and the carbonyl precursor. rsc.org

Conventional heating under reflux is a well-established and frequently used technique for synthesizing both benzohydrazide precursors and the final hydrazone products. This method involves heating the reaction mixture in a solvent to its boiling point for an extended period, allowing for the reaction to proceed to completion.

For the synthesis of the precursor benzohydrazide, a mixture of an appropriate benzoic acid ester, such as methyl benzoate (B1203000) or ethyl benzoate, and hydrazine (B178648) hydrate (B1144303) is typically refluxed for several hours. thepharmajournal.com The synthesis of the final hydrazone derivatives also commonly employs refluxing. For example, N'-(4-isopropylbenzylidene)benzohydrazide is synthesized by refluxing benzoic acid hydrazide and 4-isopropylbenzaldehyde (B89865) in ethanol (B145695) with a catalytic amount of acetic acid for 5 hours. lookchem.com Reaction times for reflux synthesis can vary, often ranging from 2 to 6 hours, depending on the specific reactants and conditions. nih.govthepharmajournal.comnih.gov

Table 1: Examples of Reflux Synthesis Conditions for Benzohydrazides and Hydrazones

| Product Type | Reactants | Solvent | Time | Citation |

|---|---|---|---|---|

| Benzohydrazide | Methyl benzoate, Hydrazine hydrate | None | 2 h | thepharmajournal.com |

| Hydrazone | 4-(tBu)benzohydrazide, Aromatic aldehydes | Methanol | 4-6 h | nih.gov |

| Hydrazone | Benzoic acid hydrazide, 4-isopropylbenzaldehyde | Ethanol | 5 h | lookchem.com |

| Hydrazone | 4-hydroxybenzoic acid hydrazide, Benzaldehydes | Ethanol | ~20 h (stirred at RT after reflux) | mdpi.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating, offering significant advantages such as dramatically reduced reaction times, improved product yields, and alignment with the principles of green chemistry. aip.orgbenthamdirect.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently.

The synthesis of both benzohydrazides and hydrazones has been successfully adapted to microwave protocols. For example, benzohydrazide can be prepared from methyl benzoate and hydrazine hydrate with microwave irradiation for just a few minutes, compared to hours needed for conventional reflux. thepharmajournal.com Similarly, the condensation of hydrazides with aldehydes to form hydrazones can be completed in as little as 4 to 10 minutes under microwave irradiation, a substantial acceleration compared to the 3 to 6 hours required by conventional methods. mdpi.combas.bg This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of compound libraries. proquest.compensoft.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydrazones

| Method | Power/Temp | Time | Yield | Citation |

|---|---|---|---|---|

| Microwave | 300 W, 155 °C | 7 min | 85% | mdpi.com |

| Microwave | 360-630 W | 4-10 min | Not specified | bas.bg |

| Conventional Reflux | N/A | 3-6 h | Not specified | bas.bg |

| Microwave | 350 W then 500 W | 3 min | Not specified | thepharmajournal.com |

| Conventional Reflux | N/A | 2 h | Not specified | thepharmajournal.com |

Solvent-free synthesis methods represent a significant advancement in environmentally friendly chemistry by minimizing or eliminating the use of volatile and often toxic organic solvents. These techniques include mechanochemistry (grinding) and solid-state melt reactions. rsc.org

One notable solvent-free approach for hydrazone synthesis involves the simple mixing and grinding of an aldehyde or ketone with a hydrazine derivative in a mortar and pestle, often with a solid support like silica (B1680970) gel. psu.edu This method is fast, with reaction times as short as 1 to 10 minutes, and proceeds under mild, room-temperature conditions to give excellent yields. psu.edu Microwave irradiation can also be applied under solvent-free conditions, further enhancing reaction rates and providing a rapid and efficient pathway for the synthesis of hydrazide and hydrazone derivatives. researchgate.net

Synthesis of N'-(4-isopropylbenzyl)benzohydrazide and Related Analogues

The synthesis of this compound, and more specifically its commonly synthesized hydrazone form, N'-(4-isopropylbenzylidene)benzohydrazide, follows the established pathways, beginning with the preparation of its essential precursors.

The primary precursors for the synthesis of N'-(4-isopropylbenzylidene)benzohydrazide are benzohydrazide and 4-isopropylbenzaldehyde. lookchem.com

Synthesis of Benzohydrazide: Benzohydrazide (also known as benzoic acid hydrazide) is typically synthesized from a benzoic acid ester and hydrazine. A common laboratory preparation involves refluxing methyl benzoate or ethyl benzoate with hydrazine hydrate. nih.govthepharmajournal.com The reaction mixture, upon cooling, yields the white solid product, which can be filtered and purified by recrystallization. thepharmajournal.com Alternatively, this synthesis can be expedited using microwave irradiation. thepharmajournal.com

Final Condensation Step: The final step in the synthesis of N'-(4-isopropylbenzylidene)benzohydrazide is the condensation of the two precursors. This is achieved by refluxing equimolar amounts of benzohydrazide and 4-isopropylbenzaldehyde in a suitable solvent, such as ethanol, often with a few drops of glacial acetic acid as a catalyst. nih.govlookchem.com The reaction is typically monitored by thin-layer chromatography (TLC) and, upon completion, the product is isolated by filtration and purified. nih.gov A specific reported method involves refluxing the reactants for 5 hours to yield the target compound. lookchem.com

The synthesis of related analogues follows a similar strategy. For instance, 4-hydroxy-N'-(4-isopropylbenzyl)benzohydrazide can be synthesized from 4-hydroxybenzoic acid derivatives and 4-isopropylbenzylhydrazine. ontosight.ai By varying the substituents on the aromatic rings of both the benzohydrazide and the aldehyde, a wide array of structurally related analogues can be produced, such as N′-benzylidene-4-(tert-butyl)benzohydrazides and N'-benzylidene-4-(hydroxy)benzohydrazides. nih.govmdpi.com

Optimized Reaction Conditions for N' Substitution

The synthesis of this compound and related N'-substituted benzohydrazides is typically achieved through the condensation reaction between a benzohydrazide and a corresponding aldehyde or ketone. The reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde.

General synthetic procedures involve refluxing the benzohydrazide with the appropriate aldehyde, in this case, 4-isopropylbenzaldehyde, in a suitable solvent such as ethanol. lookchem.com The addition of a catalytic amount of acid, like acetic acid or hydrochloric acid, is often employed to facilitate the reaction. nih.govderpharmachemica.com The reaction progress can be monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the product typically precipitates from the reaction mixture upon cooling or addition of water, and can then be purified by recrystallization. mdpi.comnih.gov

Optimization of these conditions can lead to improved yields and purity of the final product. Key parameters that can be adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time. For instance, the use of deep eutectic solvents (DES) as both solvent and catalyst under sonication has been shown to afford excellent yields of related benzohydrazide derivatives in short reaction times. nih.gov

Table 1: Comparison of Reaction Conditions for the Synthesis of N'-substituted Benzohydrazides

| Catalyst/Solvent System | Reaction Time | Yield (%) | Reference |

| Acetic acid in ethanol | 5 hours | 61 | lookchem.com |

| Glacial acetic acid in methanol | 4-6 hours | Good to excellent | nih.gov |

| Concentrated HCl in ethanol/water | 5 minutes (stirring) | 97 | derpharmachemica.com |

| Deep eutectic solvent (sonication) | 10 minutes | 85-98 | nih.gov |

Derivatization Strategies for Enhancing Bioactivity

The biological activity of this compound can be modulated through various derivatization strategies. These strategies focus on altering the steric and electronic properties of the molecule by introducing different functional groups at specific positions.

Modifications of the Benzyl (B1604629) Moiety

Systematic modifications of the benzyl moiety can provide valuable insights into the structure-activity relationship (SAR) of these compounds. While the parent compound features a 4-isopropyl group, the introduction of other substituents on the benzylidene ring can significantly impact bioactivity. For example, in related N'-benzylidene-4-tert-butylbenzohydrazide derivatives, the presence of electron-donating groups on the phenyl ring was found to have a greater influence on urease inhibition. nih.gov

Derivatives can be synthesized by reacting the benzohydrazide with a variety of substituted benzaldehydes. This allows for the exploration of a wide range of electronic and steric effects. Common modifications include the introduction of halo (fluoro, chloro, bromo), nitro, methoxy (B1213986), and hydroxy groups at various positions on the aromatic ring. mdpi.com

Substituent Effects on the Benzohydrazide Core

For instance, a comparative analysis of N'-(4-methyl-2-nitrophenyl)benzohydrazide and N'-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide revealed that the nature of the substituent significantly impacts the degree of conjugation and the supramolecular structure. mdpi.com The presence of a strong electron-withdrawing group like trifluoromethyl can enhance conjugation, leading to a more planar geometry at the N' nitrogen. mdpi.com In contrast, less electron-withdrawing groups may result in a more pyramidal geometry at the N' nitrogen and increased flexibility of the hydrazide bond. mdpi.com These structural changes can have profound implications for the molecule's interaction with biological targets.

Formation of Metal Complexes with this compound Ligands

Benzohydrazides and their derivatives are versatile ligands capable of coordinating with a variety of metal ions. biomedgrid.comnih.gov The hydrazone unit (—CH=N—NH—CO—) possesses multiple donor sites, including the azomethine nitrogen and the carbonyl oxygen, allowing for chelation in either a neutral or deprotonated (anionic) form. nih.govnih.gov The formation of metal complexes can significantly enhance the biological activity of the parent ligand. biomedgrid.com

This compound can act as a bidentate ligand, coordinating to metal ions through the azomethine nitrogen and the enolic oxygen after deprotonation. mdpi.com The resulting metal complexes often exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. biomedgrid.com The complexation can lead to more reactive species with potential applications in various fields, including medicinal chemistry. mdpi.com Studies on related benzohydrazide ligands have shown the formation of stable complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). nih.govbiointerfaceresearch.com

Advanced Spectroscopic and Structural Characterization in Research

Spectroscopic Analysis of N'-(4-isopropylbenzyl)benzohydrazide and Derivatives

Spectroscopic analysis is fundamental to the characterization of newly synthesized organic molecules. Techniques such as NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy offer complementary information that, when combined, allows for an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. While specific experimental data for this compound is not widely published, analysis of closely related benzohydrazide (B10538) derivatives provides insight into the expected spectral features researchgate.netderpharmachemica.com.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the benzoyl and the 4-isopropylbenzyl moieties, the methylene (-CH₂-) bridge, the N-H protons of the hydrazide group, and the isopropyl group's methine (-CH) and methyl (-CH₃) protons. A broad singlet for the NH proton is characteristic, with its chemical shift being sensitive to solvent and concentration derpharmachemica.com. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The benzylic CH₂ protons would likely appear as a singlet or a doublet, while the isopropyl group would give rise to a septet for the CH proton and a doublet for the two equivalent methyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon (C=O) of the hydrazide group, typically found in the highly deshielded region (δ 160-170 ppm). The aromatic carbons would generate a series of signals between δ 110-150 ppm. The aliphatic carbons of the methylene bridge and the isopropyl group would appear in the upfield region of the spectrum.

For illustrative purposes, the ¹H and ¹³C NMR spectral data for a related compound, (E)-1-(4-methylbenzylidene)-2-phenylhydrazine, are presented below rsc.org.

Interactive Table: NMR Data for (E)-1-(4-methylbenzylidene)-2-phenylhydrazine in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.64 | s | CH=N |

| ¹H | 7.57-7.59 | m | Aromatic H |

| ¹H | 7.29-7.33 | m | Aromatic H |

| ¹H | 7.20-7.22 | m | Aromatic H |

| ¹H | 7.12-7.15 | m | Aromatic H |

| ¹H | 6.90 | t, J= 7.2 | NH |

| ¹H | 2.40 | s | -CH₃ |

| ¹³C | 144.8 | - | Aromatic C |

| ¹³C | 138.4 | - | Aromatic C |

| ¹³C | 137.6 | - | Aromatic C |

| ¹³C | 132.5 | - | Aromatic C |

| ¹³C | 129.3 | - | Aromatic C |

| ¹³C | 126.1 | - | Aromatic C |

| ¹³C | 119.9 | - | Aromatic C |

| ¹³C | 112.7 | - | Aromatic C |

| ¹³C | 21.4 | - | -CH₃ |

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions corresponding to the N-H, C=O, C-N, and aromatic C-H bonds.

Studies on analogous benzohydrazide structures provide a reliable guide to the expected peak positions derpharmachemica.comnih.gov. The N-H stretching vibration of the secondary amide and amine functionalities typically appears as a sharp to broad band in the region of 3200-3400 cm⁻¹ nih.gov. The carbonyl (C=O) stretching of the amide group is one of the most intense and characteristic bands, expected around 1630-1660 cm⁻¹ derpharmachemica.comnih.gov. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methylene groups appears just below 3000 cm⁻¹.

Interactive Table: Characteristic FTIR Frequencies for Benzohydrazide Derivatives

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound Data (cm⁻¹) | Source |

| N-H Stretch | 3200 - 3400 | 3315 | nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | 3079 - 2829 | derpharmachemica.com |

| Aliphatic C-H Stretch | 2850 - 3000 | 2723 - 2364 | derpharmachemica.com |

| C=O Stretch (Amide I) | 1630 - 1660 | 1636 | nih.gov |

| C=N Stretch (if derivatized) | 1510 - 1610 | 1606 | nih.gov |

| N-H Bend (Amide II) | 1510 - 1570 | ~1550 | |

| C-N Stretch | 1200 - 1350 | - |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₇H₂₀N₂O, which corresponds to a calculated molecular weight of approximately 268.35 g/mol .

In techniques like High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) or Electrospray Ionization (ESI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) at m/z ≈ 268 or 269, respectively rsc.orgnih.govnih.gov. High-resolution measurements can confirm the elemental composition with high accuracy. For a related compound, 4-Hydroxy-N'-(4-isopropylbenzyl)benzohydrazide (C₁₇H₂₀N₂O₂), the computed exact mass is 284.152477885 Da nih.gov. Fragmentation patterns in the mass spectrum would likely involve the cleavage of the benzylic C-N bond, the N-N bond, or the loss of the isopropyl group, providing further structural confirmation.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the benzene (B151609) rings and the carbonyl group in this compound, results in absorption of UV radiation. The spectrum of benzohydrazide derivatives typically shows absorption bands in the UV region corresponding to π→π* and n→π* transitions nih.gov. Research on similar structures, such as 2-Fluoro-N,N-diphenylbenzamide, shows characteristic absorption peaks at 240 nm and 273 nm, which are attributed to the electronic transitions within the aromatic system researchgate.net. The exact position and intensity of the absorption maxima (λ_max) for this compound would be influenced by the specific substitution pattern and the solvent used for the analysis.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as transition metal complexes. While no ESR studies have been reported for metal complexes of this compound specifically, research on complexes formed with other benzohydrazide ligands demonstrates the utility of this technique iosrjournals.orgnih.gov.

ESR spectroscopy can provide valuable information about the oxidation state of the metal ion, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. For instance, ESR studies of copper(II) complexes with benzoyl hydrazine (B178648) ligands have indicated a tetragonally distorted octahedral geometry, with the unpaired electron residing in the d(x²-y²) orbital of the copper ion nih.gov. Similarly, studies on vanadyl(II) complexes with hydrazone ligands have used the hyperfine splitting pattern to suggest a square pyramidal geometry iosrjournals.orgresearchgate.net. These examples highlight the potential of ESR spectroscopy in characterizing the structural and electronic properties of metal complexes that could be formed with this compound.

Interactive Table: Representative ESR Data for a Cu(II)-Benzoyl Hydrazine Complex

| Parameter | Value | Interpretation | Source |

| g_parallel (g∥) | > g_perpendicular (g⊥) | Suggests unpaired electron in d(x²-y²) orbital | nih.gov |

| g_perpendicular (g⊥) | > g_e (2.0023) | - | nih.gov |

| Geometry | Tetragonally distorted octahedral | Based on g-tensor anisotropy | nih.gov |

Crystallographic Studies

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been reported, data from closely related compounds like 4-[(4-methylbenzyl)oxy]benzohydrazide offer significant insights into the likely solid-state conformation nih.gov.

Interactive Table: Crystallographic Data for 4-[(4-methylbenzyl)oxy]benzohydrazide

| Parameter | Value | Source |

| Chemical Formula | C₁₅H₁₆N₂O₂ | nih.gov |

| Dihedral Angle (Benzoyl phenyl to benzyl (B1604629) group) | 66.39 (3)° | nih.gov |

| Dihedral Angle (Benzoyl phenyl to C=O-NH-NH₂ plane) | 28.49 (6)° | nih.gov |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonding | nih.gov |

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the exact atomic arrangement within a crystalline solid. While specific crystallographic data for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of the latest searches, the application of this technique to closely related benzohydrazide derivatives provides a clear framework for how such an analysis would be conducted and the nature of the expected findings.

For a compound like this compound, obtaining a single crystal suitable for SC-XRD would be the first critical step. This typically involves slow evaporation of a solvent from a saturated solution of the purified compound. Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would yield precise bond lengths, bond angles, and torsion angles for the this compound molecule. It would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the planarity of the phenyl rings and the geometry around the hydrazide linkage. For analogous compounds, SC-XRD studies have provided detailed insights into the molecular structure, which is crucial for understanding its chemical behavior.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative of the data that would be obtained from an SC-XRD experiment and is based on typical values for similar organic compounds, as specific data for the target compound is not available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₀N₂O |

| Formula Weight | 268.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

Supramolecular Assembly and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, the arrangement of molecules in the crystal lattice, known as the supramolecular assembly, is of significant interest. This assembly is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure.

Based on the electron distribution of a molecule, the Hirshfeld surface provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions.

Purity and Reaction Monitoring Techniques

The synthesis of a target compound requires careful monitoring to ensure the reaction proceeds to completion and to assess the purity of the final product. Chromatographic techniques are indispensable tools for these purposes.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. researchgate.net In the synthesis of this compound, which would likely involve the condensation of benzohydrazide with 4-isopropylbenzaldehyde (B89865), TLC would be employed to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically coated with silica (B1680970) gel) at various time intervals. The plate is then developed in a suitable solvent system (mobile phase). The choice of the mobile phase is crucial for achieving good separation between the starting materials and the product. The separated spots are visualized, often under UV light, as aromatic compounds like this compound are typically UV-active.

The progress of the reaction is monitored by observing the disappearance of the spots corresponding to the starting materials and the appearance and intensification of a new spot corresponding to the product. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in identifying the components of the reaction mixture. Once the starting material spots are no longer visible, the reaction is considered complete.

Biological Activity Profiling and Mechanism of Action Studies in Vitro and in Silico

Antimicrobial Activity Research

The antimicrobial potential of hydrazone derivatives, a class to which N'-(4-isopropylbenzyl)benzohydrazide belongs, is an active area of research. mu-varna.bg Studies often assess the efficacy of these compounds against a broad spectrum of pathogens, including bacteria and fungi that are of clinical significance.

Antibacterial Efficacy Studies (Gram-positive and Gram-negative bacterial strains, e.g., S. aureus, E. coli, B. subtilis, P. aeruginosa)

The antibacterial activity of benzohydrazide (B10538) derivatives is frequently evaluated against representative Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, are common models in these assays. nih.govresearchgate.netresearchgate.net The search for novel antibacterial agents is driven by the global challenge of antibiotic resistance. mu-varna.bg While the broader class of hydrazones has shown promise, specific minimum inhibitory concentration (MIC) data for this compound against these bacterial strains is not detailed in the available literature. General studies confirm that Schiff bases containing the azomethine functional group, which is present in this compound, are explored for their activity against both Gram-positive and Gram-negative organisms. researchgate.net

Antifungal Efficacy Studies (e.g., A. niger, Candida albicans)

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, represent a significant health concern. ijbpsa.comijbpsa.com Benzoic acid derivatives and related compounds have been investigated for their ability to inhibit the growth of pathogenic fungi. nih.gov Research into new antifungal agents is crucial due to the limited number of available drug classes and the emergence of resistant strains. nih.gov Although related structures have been tested, specific data quantifying the antifungal efficacy of this compound against A. niger or C. albicans is not presently available.

Antitubercular Activity Research (Mycobacterium tuberculosis inhibition)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. mdpi.com There is an urgent need for new antimycobacterial compounds to combat drug-resistant strains. nih.gov Hydrazide derivatives are a cornerstone of this research area; notably, isoniazid, a hydrazide derivative, is a first-line drug for tuberculosis treatment. nih.gov It functions as a prodrug that ultimately inhibits the enoyl-acyl carrier protein (ACP) reductase (InhA), an enzyme crucial for mycolic acid biosynthesis. physchemres.org Numerous studies have synthesized and evaluated novel hydrazide derivatives for their ability to inhibit M. tuberculosis. nih.govresearchgate.net However, specific inhibitory concentrations for this compound against M. tuberculosis H37Rv or other strains have not been reported in the reviewed literature.

Enzyme Inhibition Studies

Targeting specific enzymes is a fundamental strategy in drug discovery. Benzohydrazide derivatives have been identified as inhibitors of various enzymes, including those crucial for pathogen survival.

Urease Inhibitory Potential

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. ebi.ac.uk In pathogenic bacteria, such as Helicobacter pylori, this activity can lead to diseases like peptic ulcers and gastric cancer. ebi.ac.uk Consequently, urease inhibitors are of significant therapeutic interest. A wide array of benzohydrazide derivatives has been synthesized and shown to exhibit potent urease inhibitory activity, often surpassing that of the standard inhibitor, thiourea. nih.govmdpi.com The inhibitory potential is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. While many analogues have been documented with IC50 values in the micromolar range, specific urease inhibition data for this compound is not available. nih.govnih.gov

Histone Demethylase Inhibition (LSD1, LSD2)

No specific research findings were identified in the searched literature regarding the inhibitory activity of this compound on the histone demethylases LSD1 and LSD2.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

There are no specific studies in the available literature detailing the inhibitory effects of this compound on Epidermal Growth Factor Receptor (EGFR) kinase. However, the broader class of benzohydrazide derivatives has been investigated for such properties. For instance, some novel compounds incorporating dihydropyrazole skeletons and benzohydrazide moieties have been synthesized and evaluated as potential EGFR kinase inhibitors, showing significant antiproliferative activities against various cancer cell lines. nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Specific data on the inhibition of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) by this compound is not available in the reviewed scientific literature.

Other Investigated Biological Activities of Benzohydrazide Derivatives

While specific data on this compound is limited, the broader class of benzohydrazide derivatives has been the subject of numerous studies exploring a range of biological activities.

Antioxidant Activity (e.g., DPPH radical scavenging)

Benzohydrazide derivatives have demonstrated notable antioxidant properties, frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The antioxidant capacity of these compounds is often influenced by the nature and position of substituents on the aromatic rings.

For example, a series of benzohydrazide derivatives showed varying degrees of DPPH radical scavenging activity. derpharmachemica.comderpharmachemica.com The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, tends to enhance the antioxidant potential. derpharmachemica.com In one study, (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide and (E)-N'-(2-hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide were found to have significant scavenging activity due to their methoxy substituents. derpharmachemica.com Another study reported that a benzohydrazide derivative containing a thiophene (B33073) moiety exhibited the highest radical scavenging activity of 64.7±3.4% at a concentration of 0.1 mg/mL. derpharmachemica.com

| Compound | DPPH Radical Scavenging Activity (%) | Concentration | Reference |

|---|---|---|---|

| (E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide | 64.7 ± 3.4 | 0.1 mg/mL | derpharmachemica.com |

| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | Data not specified | Not specified | derpharmachemica.com |

| (E)-N'-(2-hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide | Data not specified | Not specified | derpharmachemica.com |

Antiglycation Activity

Several studies have highlighted the potential of benzohydrazide derivatives as antiglycation agents. Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes.

A series of 4-methoxybenzoylhydrazones were synthesized and evaluated for their antiglycation activity, with some compounds showing more potent activity than the standard, rutin. mdpi.com The activity was found to be dependent on the position of hydroxyl groups on the phenyl ring. For instance, compounds with dihydroxy substituents demonstrated excellent to moderate activity. mdpi.com

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 1 (a 4-methoxybenzoylhydrazone) | 216.52 ± 4.2 | mdpi.com |

| Compound 6 (a 4-methoxybenzoylhydrazone) | 227.75 ± 0.53 | mdpi.com |

| Compound 7 (a 4-methoxybenzoylhydrazone) | 242.53 ± 6.1 | mdpi.com |

| Rutin (Standard) | 294.46 ± 1.50 | mdpi.com |

Antileishmanial Activity

Benzohydrazide derivatives have also been investigated for their activity against Leishmania, the protozoan parasite responsible for leishmaniasis. Research in this area has identified several derivatives with promising antileishmanial effects.

In one study, a series of new anthranyl phenylhydrazides were synthesized and evaluated against Leishmania amazonensis. mdpi.com Several compounds exhibited good activity against the promastigote form of the parasite, with IC50 values in the low micromolar range. The structure-activity relationship analysis suggested that halogen substitutions on the phenyl ring increased antileishmanial activity. mdpi.com

| Compound | IC50 against L. amazonensis promastigotes (µM) | Reference |

|---|---|---|

| Compound 1g (dibrominated anthranyl phenylhydrazide) | 1.3 | mdpi.com |

| Compound 1b (brominated anthranyl phenylhydrazide) | 4.2 | mdpi.com |

| Compound 1d (brominated anthranyl phenylhydrazide) | Between 1 and 5 | mdpi.com |

Anti-inflammatory Activity

Benzohydrazide derivatives have emerged as a significant class of compounds with a wide array of pharmacological activities, including anti-inflammatory properties. While direct in vitro or in vivo anti-inflammatory data for this compound is not extensively documented in publicly available literature, the anti-inflammatory potential of this compound can be inferred from studies on structurally related molecules. The core benzohydrazide scaffold is recognized for its role in the development of novel anti-inflammatory agents. nih.gov

Furthermore, compounds containing a 3,4,5-trimethoxybenzyl moiety, which shares structural similarities with the isopropylbenzyl group, have been noted for their anti-inflammatory action, including selective COX-2 inhibition. mdpi.com Studies on other molecules incorporating a 4-isopropylbenzyl group have also demonstrated significant anti-inflammatory and analgesic effects. researchgate.net For instance, certain N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. mdpi.comnih.gov The anti-inflammatory activity of these related compounds is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in the inflammatory cascade. mdpi.com Specifically, 4-Hydroxybenzyl alcohol has been shown to possess anti-inflammatory and anti-nociceptive activity through the down-regulation of nitric oxide production. nih.gov

Antiproliferative Activity against Cancer Cell Lines (in vitro models: HeLa, MCF-7, A549, HepG2, HCT116)

The following tables present a compilation of IC50 values for various benzohydrazide and hydrazone derivatives against the specified cancer cell lines, illustrating the range of antiproliferative activities observed in this chemical class.

Table 1: Antiproliferative Activity of Representative Hydrazone Derivatives against HeLa and MCF-7 Cell Lines

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole Derivative | MCF-7 | 8.86 ± 1.10 | waocp.org |

| Pyrimidine (B1678525) Derivative | MCF-7 | 1.42 | researchgate.net |

Table 2: Antiproliferative Activity of Representative Hydrazone Derivatives against A549, HepG2, and HCT116 Cell Lines

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine Derivative | A549 | 1.98 | researchgate.net |

| Benzimidazole Derivative | HepG2 | 15.58 | jksus.org |

| Benzimidazole Derivative | HCT-116 | 16.2 ± 3.85 | waocp.org |

Note: The IC50 values presented are for structurally related compounds and not for this compound itself. These values are intended to be illustrative of the potential antiproliferative activity of this class of compounds.

DNA Binding and Cleavage Studies

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. Hydrazone derivatives have been shown to bind to DNA through various modes, including intercalation and groove binding. cmjpublishers.com The binding affinity of these compounds to DNA can be quantified by the binding constant (Kb). For some pyridine-4-carbohydrazide Schiff base derivatives, Kb values have been reported in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, indicating a spontaneous interaction. science.gov For certain hybrid 4,6-dihydrazone pyrimidine derivatives, the binding constants were even higher, in the range of 10^5 to 10^11 M⁻¹, which is characteristic of an intercalation mode of binding. cmjpublishers.com

Proposed Molecular Mechanisms of Action

Ligand-Target Interactions (e.g., Estrogen-related receptor gamma, Nuclear receptor-interacting protein 1)

While direct experimental data on the molecular targets of this compound is limited, in silico and experimental data for a closely related analog, 4-hydroxy-N'-(4-isopropylbenzyl)benzohydrazide, indicate potential interactions with key cellular proteins. researchgate.net This analog has been identified as a ligand for Estrogen-related receptor gamma (ERRγ) and Nuclear receptor-interacting protein 1 (NRIP1). researchgate.net

Estrogen-related receptor gamma (ERRγ) is a nuclear receptor that plays a role in regulating cellular energy metabolism. nih.gov Molecular docking studies of various ligands with ERRγ have revealed that interactions with specific amino acid residues, such as Glu275 and Arg316, are important for binding. nih.gov The binding of ligands to ERRγ can modulate its transcriptional activity, impacting downstream cellular processes. wikipedia.org

Nuclear receptor-interacting protein 1 (NRIP1) , also known as RIP140, is a corepressor that interacts with various nuclear receptors to regulate their transcriptional activity. uniprot.orgebi.ac.uk NRIP1 is involved in diverse physiological processes, including metabolism and development. nih.govwisdomlib.org The interaction of small molecules with NRIP1 can disrupt its binding to nuclear receptors, thereby altering gene expression.

Given the structural similarity, it is plausible that this compound also interacts with ERRγ and NRIP1. The isopropylbenzyl moiety could fit into the ligand-binding pockets of these proteins, and the benzohydrazide core could form key hydrogen bonding and hydrophobic interactions. Further computational and experimental studies would be necessary to confirm these interactions and elucidate the precise binding mode.

Role of Azomethine Moiety in Biological Activity

The azomethine group (-C=N-), a characteristic feature of hydrazones, is crucial for the biological activity of this class of compounds. researchgate.netomicsonline.org This functional group is known to be involved in a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.com The reactivity of the azomethine linkage contributes to the ability of these molecules to interact with biological targets.

Chelation Effects in Metal Complexes and their Biological Impact

Benzohydrazide derivatives, including this compound, possess donor atoms (oxygen and nitrogen) that can coordinate with metal ions to form stable metal complexes. researchgate.netnih.gov The formation of these complexes can significantly enhance the biological activity of the parent ligand. doi.org This enhancement is often attributed to the chelation effect, where the coordination of the metal ion to the ligand leads to a more lipophilic complex that can more easily penetrate biological membranes.

Upon entering the cell, the metal complex can exert its biological effects through various mechanisms. The metal ion itself can be redox-active, participating in reactions that generate reactive oxygen species (ROS), leading to oxidative stress and cell death. Alternatively, the complex as a whole can interact with biological targets such as DNA or enzymes. The coordination geometry and the nature of the metal ion play a crucial role in determining the biological activity of the complex. researchgate.net For instance, metal complexes of hydrazones have been shown to exhibit enhanced antimicrobial and anticancer properties compared to the free ligands.

Computational and in Silico Research Methodologies

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. abap.co.in In the context of N'-(4-isopropylbenzyl)benzohydrazide and related structures, docking studies have been instrumental in predicting binding modes and affinities with a variety of protein targets.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations have been employed to investigate the interaction of benzohydrazide (B10538) derivatives with several key protein targets implicated in various diseases. These studies provide insights into the binding affinity, which is often quantified by a docking score or binding energy, suggesting the stability of the ligand-protein complex.

For instance, benzohydrazide derivatives have been docked against the 2NSD protein from Mycobacterium tuberculosis, the causative agent of tuberculosis, to explore their potential as antimycobacterial agents. researchgate.netderpharmachemica.com Similarly, studies targeting urease enzymes have been conducted to evaluate these compounds as potential inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. researchgate.net Other research has explored interactions with bacterial receptors such as the enoyl-acyl carrier protein reductase (ENR ) from Escherichia coli (PDB: 1C14), a key enzyme in fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. researchgate.net The versatility of the benzohydrazide scaffold is further demonstrated by docking studies against enzymes like α-glucosidase , which are targets for anti-diabetic drugs. nih.gov

| Target Protein | Organism/Disease Association | Rationale for Study | Reference |

|---|---|---|---|

| 2NSD Protein | Mycobacterium tuberculosis | Antitubercular Drug Discovery | researchgate.netderpharmachemica.com |

| Urease | Bacteria (e.g., H. pylori) | Treatment of Gastric Ulcers | researchgate.net |

| Enoyl-ACP Reductase (ENR) | Bacteria (e.g., E. coli) | Antibacterial Drug Discovery | researchgate.net |

| α-Glucosidase | Diabetes Mellitus | Antihyperglycemic Agent Development | nih.gov |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Potential Neuroprotective Agents | pensoft.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Cognitive Enhancement | pensoft.net |

Identification of Key Interacting Residues and Binding Site Characteristics

A critical outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the compound's binding and subsequent biological activity.

For benzohydrazide derivatives, the core pharmacophore group, —CH=N—NH—C=O—, is frequently involved in key interactions. nih.gov The carbonyl oxygen and the N-H group of the hydrazide moiety often act as hydrogen bond acceptors and donors, respectively, anchoring the molecule within the active site. The aromatic rings of the benzohydrazide and the benzylidene portions contribute to binding through hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are foundational in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. drugdesign.org These analyses help in optimizing lead compounds to enhance their potency and selectivity.

Exploration of Substituent Effects on Biological Activity

SAR studies on benzohydrazide derivatives have systematically explored how different substituents on the aromatic rings influence their biological effects. The electronic properties and lipophilicity of these substituents are critical factors. nih.gov

For example, in studies of α-glucosidase inhibitors, the presence of a strong electron-withdrawing group, such as a nitro group (NO2) at the para-position of the benzylidene ring, was found to significantly improve inhibitory activity. nih.gov Conversely, lipophilic electron-donating groups like methyl or ethyl on the benzyl (B1604629) ring have also been shown to enhance potency in other contexts. nih.gov The position of the substituent is also crucial; for instance, a 3-fluoro group on the benzylidene ring was found to increase activity against monoamine oxidase-A (MAO-A). mdpi.com These findings highlight that the optimal substitution pattern is highly dependent on the specific protein target.

| Substituent Group | Position | Property | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Nitro (NO2) | para- (benzylidene ring) | Strong Electron-Withdrawing | Significantly improved α-glucosidase inhibition | nih.gov |

| Methyl (CH3) | para- (benzylidene ring) | Lipophilic, Electron-Donating | Improved inhibitory activity in certain series | nih.gov |

| Fluoro (F) | meta- (benzylidene ring) | Electron-Withdrawing | Increased inhibitory activity against MAO-A | mdpi.com |

| Chloro (Cl), Dichloro | Various | Electron-Withdrawing, Lipophilic | Good antimicrobial activity | derpharmachemica.com |

Development of 2D and 3D QSAR Models

To quantify the relationship between structure and activity, 2D and 3D QSAR models are developed. These mathematical models correlate physicochemical descriptors (2D QSAR) or 3D molecular field properties (3D QSAR) with biological activity. cresset-group.comnih.gov

2D QSAR models for benzohydrazide derivatives have been built using descriptors such as molecular weight (MW), topological polar surface area (TPSA), number of rotatable bonds, and various electronic and fingerprint descriptors. cresset-group.com Machine learning methods like Support Vector Machine (SVM), Gaussian Process Regression (GPR), Random Forest (RF), and Multilayer Perceptron (MLP) are often used to build these predictive models. cresset-group.com

3D QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed, three-dimensional understanding of SAR. derpharmachemica.com These models are highly sensitive to the alignment of the molecules in the dataset and use steric and electrostatic fields as descriptors. cresset-group.com For a series of p-hydroxybenzohydrazide derivatives, a statistically reliable 3D-QSAR model was developed with good predictive power (r² = 0.98, q² = 0.74), which helped in designing novel antihypertensive agents. nih.gov The graphical outputs of these models (contour maps) highlight regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, offering direct guidance for structural modification. derpharmachemica.comnih.gov

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. For benzohydrazide derivatives, a typical pharmacophore model would include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.govnih.gov

These models are generated by aligning a set of active molecules and identifying the common features responsible for their interaction with a specific receptor. The resulting pharmacophore hypothesis serves as a 3D query to screen virtual libraries for new compounds with potential activity or to guide the design of new derivatives that better fit the proposed model. For instance, 3D-QSAR studies on benzopyranes identified key pharmacophoric features including one H-bond donor, two H-bond acceptors, and two hydrophobic groups, and recognized molecular shape as a crucial prerequisite for high activity. nih.gov This approach transforms qualitative SAR observations into a quantitative and predictive 3D model for rational drug design.

Theoretical Chemistry and Simulation Approaches

Computational and in silico research methodologies are integral to modern chemical and pharmaceutical sciences, providing profound insights into the behavior of molecules at an atomic level. For this compound and its analogs, these techniques are employed to predict molecular properties, understand interaction dynamics, and guide the design of new compounds with desired activities. Theoretical chemistry and simulation approaches enable researchers to build predictive models, screen vast chemical libraries, and elucidate mechanisms of action, thereby accelerating the pace of discovery while reducing reliance on costly and time-consuming experimental work.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to hydrazone and benzohydrazide derivatives to elucidate structural parameters, electronic properties, and reactivity. nih.govresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netbohrium.com

In studies of compounds structurally related to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are performed to optimize the molecular structure. nih.gov The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netnih.gov

A key application of DFT is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For instance, in a related benzohydrazide, the MEP map revealed an electron-rich (red) area around the carbonyl oxygen atom and an electron-poor (blue) region around the hydrogen atom attached to the nitrogen, which helps explain the intermolecular hydrogen bonding observed in its crystal structure. nih.gov

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic properties and chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. bohrium.com These computational insights are fundamental for understanding the molecule's behavior and its potential interactions with biological targets. rsc.org

| Parameter | Description | Typical Application for Benzohydrazides |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides theoretical bond lengths and angles for comparison with experimental X-ray data. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Helps predict the molecule's electron-donating character and potential reaction sites. bohrium.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Helps predict the molecule's electron-accepting character and susceptibility to nucleophilic attack. bohrium.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. bohrium.com |

| MEP Map | Molecular Electrostatic Potential map visualizes the charge distribution. | Identifies positive (electrophilic) and negative (nucleophilic) sites, predicting regions for intermolecular interactions like hydrogen bonding. nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular systems, offering insights that are not accessible through static modeling alone. For compounds like this compound, MD simulations are crucial for understanding their conformational flexibility, stability, and interactions with biological macromolecules such as proteins or enzymes. nih.govnih.gov

The process begins with a starting structure of the molecule, often complexed with a target protein, which may be obtained from molecular docking studies. mdpi.com This system is then placed in a simulated physiological environment, typically a box of water molecules with ions to neutralize the system. nih.gov The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over short time steps (femtoseconds). By integrating these movements over a period of nanoseconds, the simulation generates a trajectory that reveals the molecule's dynamic behavior. nih.govmdpi.com

MD simulations are frequently used to validate the stability of binding poses predicted by molecular docking. nih.govresearchgate.net Researchers analyze parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess conformational stability throughout the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov MD simulations can also reveal key intermolecular interactions, such as hydrogen bonds, and their persistence over time, providing a more accurate picture of the binding affinity. nih.gov While MD simulations are powerful for qualitative analysis, quantitative results should be interpreted with caution and validated with experimental data where possible. rsc.org

| Parameter | Description | Purpose in Simulation |

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | Defines the interactions between atoms (e.g., CHARMM, OPLS, GAFF). rsc.org |

| Simulation Time | The total duration of the simulated trajectory. | Typically ranges from nanoseconds (ns) to microseconds (µs) to capture relevant biological events. nih.govmdpi.com |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., NPT: constant Number of atoms, Pressure, Temperature). | Ensures the simulation mimics realistic physiological conditions. nih.govnih.gov |

| RMSD | Root Mean Square Deviation measures the average distance between the atoms of superimposed structures. | Assesses the stability of the ligand's binding pose and the protein's structure over time. nih.gov |

| Interaction Analysis | Monitoring of specific interactions like hydrogen bonds or hydrophobic contacts. | Elucidates the key forces responsible for the stability of the protein-ligand complex. nih.gov |

Virtual Screening and Library Design

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govcreative-biostructure.com This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. ijcrt.org this compound and other benzohydrazide derivatives can be included in these libraries or serve as scaffolds for the design of focused libraries. derpharmachemica.com

Structure-based virtual screening (SBVS) is a major category of VS that relies on the three-dimensional structure of the biological target. creative-biostructure.com The process involves docking candidate molecules from a virtual library into the binding site of the target protein. nih.gov Docking algorithms predict the preferred orientation (pose) of a ligand when bound to a receptor and estimate the binding affinity using a scoring function. mdpi.com Compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further experimental validation. mdpi.com

The design of the compound library is a critical step. Libraries can be diverse, containing a wide range of chemical structures, or focused, comprising compounds with features known to be favorable for a specific target class. nih.govnih.gov For example, a library might be designed around a benzohydrazide core to explore potential inhibitors for a particular enzyme, such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. derpharmachemica.comfupress.net The quality of the library, including factors like drug-likeness and the removal of compounds known to cause interference in assays (PAINS), is crucial for the success of a screening campaign. chemrxiv.org Ultimately, virtual screening serves as a powerful filtering tool to prioritize molecules for synthesis and biological evaluation. mdpi.com

| Step | Description | Tools and Methods |

| 1. Target Preparation | Preparing the 3D structure of the protein target, often obtained from the Protein Data Bank (PDB). | Involves adding hydrogen atoms, assigning protonation states, and defining the binding site. creative-biostructure.com |

| 2. Library Preparation | Selecting or creating a database of small molecules to be screened. | Using public databases (e.g., ZINC) or designing focused libraries; filtering for drug-like properties. nih.govmdpi.com |

| 3. Molecular Docking | Computationally placing each ligand from the library into the target's binding site. | Software like AutoDock, Glide, or GOLD is used to predict binding poses. mdpi.commdpi.com |

| 4. Scoring and Ranking | Evaluating the predicted binding poses using a scoring function to estimate binding affinity. | Ligands are ranked based on their scores (e.g., Glide XP GScore, GOLD fitness score). mdpi.com |

| 5. Hit Selection | Analyzing the top-ranked compounds to select promising candidates for experimental testing. | Involves visual inspection of binding modes and sometimes post-processing with methods like MM-GBSA. mdpi.com |

Non Human in Vivo Research Applications

Animal Models in Disease Progression and Biological Mechanism Studies

Animal models are indispensable tools in biomedical research, providing crucial insights into the progression of diseases and the fundamental biological mechanisms that are not possible to study in humans. nih.gov These models allow for the investigation of complex interactions between biological systems that cannot be replicated in a laboratory dish.

A comprehensive review of published scientific literature reveals no specific studies investigating the anti-inflammatory activity of N'-(4-isopropylbenzyl)benzohydrazide using the carrageenan-induced inflammatory rat model or other standard in vivo assays. The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory properties of chemical compounds. nih.govresearchgate.net The process involves injecting carrageenan, an irritating agent, into the paw of a rat, which elicits a predictable inflammatory response characterized by swelling (edema). thepharmajournal.com Researchers can then measure the reduction in this swelling to determine the efficacy of a potential anti-inflammatory agent. pensoft.net

While the broader class of benzohydrazide (B10538) derivatives has been a subject of interest for their potential biological activities, including anti-inflammatory effects, specific in vivo data for this compound is not available in current scientific databases. nih.govmdpi.comnih.gov

Currently, there is no publicly available research detailing the use of this compound in non-human in vivo models to investigate complex biological systems.

Ethical Considerations and the 3Rs Principle in Preclinical Research

The use of animals in scientific research carries significant ethical responsibilities. The guiding framework for the humane use of laboratory animals is the principle of the "3Rs": Replacement, Reduction, and Refinement. nih.gov This principle is embedded in legislation worldwide, including the European Union's Directive 2010/63/EU, which mandates its application in all aspects of animal care and use for scientific purposes. nih.govnih.gov The goal is to ensure that animal welfare is a primary consideration, without compromising the scientific validity of the research. nih.gov

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant and reliable data. nih.gov This can be achieved through careful experimental design and the use of advanced non-animal methodologies.

In Vitro Models: These "test-tube" experiments use human or animal cells, tissues, or organs grown in a laboratory setting. youtube.com Advances in this area include "organ-on-a-chip" technologies, which are microfluidic devices that mimic the structure and function of human organs, providing a more accurate environment for studying biological processes and drug effects. youtube.com These models can help screen compounds for toxicity or efficacy early in the research process, reducing the need for animal testing. researchgate.net

Computational Models (In Silico): With the growth of computer power and data science, computational models have become increasingly valuable. nih.gov These methods use computer simulations to predict the potential toxicity and biological activity of chemical compounds based on their structure and existing data. researchgate.net Advanced algorithms can analyze large chemical databases to identify patterns and relationships between chemical structures and their toxic properties, in some cases providing predictions that are as or more accurate than traditional animal tests. researchgate.net

These "New Approach Methodologies" (NAMs) offer a complementary approach to traditional models, helping to increase the human relevance of studies and reduce reliance on animal testing. frontiersin.org

Key strategies for refinement include:

Improved Housing and Husbandry: Providing enriched environments that allow animals to exhibit natural behaviors, such as social housing for species like dogs and non-human primates, can significantly reduce stress. nih.gov This also includes providing appropriate nesting materials and opportunities for exercise.

Minimally Invasive Procedures: Utilizing the least invasive techniques for procedures like blood sampling (e.g., microsampling) or surgery, along with the appropriate use of anesthetics and analgesics, is crucial.

Humane Endpoints: Establishing clear criteria for ending an experiment prematurely if an animal shows signs of excessive pain or distress is a critical component of ethical research. pensoft.net This approach prioritizes the humane treatment of the animal over the completion of the experimental protocol. pensoft.net

Continuous monitoring and review of protocols by ethical review boards, such as an Institutional Animal Care and Use Committee (IACUC), ensure that these refinement principles are consistently applied. nih.gov

Future Research Directions and Translational Perspectives

Development of N'-(4-isopropylbenzyl)benzohydrazide as a Lead Compound

The development of this compound as a lead compound is a promising area of research, building upon the diverse biological activities observed in the broader family of benzohydrazide (B10538) derivatives. thepharmajournal.com The core structure of benzohydrazide serves as a versatile scaffold, and modifications can lead to compounds with a wide range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netderpharmachemica.comderpharmachemica.com

Future research will likely focus on extensive structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of this compound. rsc.org By systematically modifying the isopropylbenzyl and benzoyl moieties, researchers can identify key structural features that enhance its interaction with biological targets. For instance, the position and nature of substituents on the aromatic rings can significantly influence activity. mdpi.com

The synthesis of a library of analogues will be a crucial step in this process. This will involve introducing various functional groups to probe the steric and electronic requirements for optimal biological activity. These derivatives will then be screened to identify compounds with improved potency and a more favorable pharmacological profile. researchgate.net

Below is a hypothetical SAR summary table for this compound analogues, illustrating potential research directions:

| Modification Site | Substituent | Predicted Effect on Activity |

| Isopropyl group | Methyl, Ethyl, Tert-butyl | Alteration of steric bulk to probe binding pocket size. |

| Benzoyl ring | Electron-donating groups (e.g., -OCH3, -OH) | May enhance activity, as seen in other benzohydrazides. derpharmachemica.com |

| Benzoyl ring | Electron-withdrawing groups (e.g., -Cl, -NO2) | Could modulate activity and pharmacokinetic properties. mdpi.com |

| Hydrazide linker | N-methylation | May improve metabolic stability. |

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial therapeutic focus for benzohydrazide derivatives has often been in areas like antimicrobial and anticancer research, the unique structure of this compound suggests the potential for activity against novel biological targets. thepharmajournal.com The hydrazone backbone is a key pharmacophore that can interact with a variety of enzymes and receptors. nih.gov

Future investigations should include broad-spectrum screening against a diverse panel of biological targets to uncover new therapeutic applications. This could involve assays for enzymes such as kinases, proteases, and phosphatases, which are implicated in a wide range of diseases. For example, some hydrazone derivatives have shown inhibitory activity against enzymes like urease and monoamine oxidases. mdpi.comnih.gov

The exploration of new therapeutic areas could extend to neurodegenerative diseases, metabolic disorders, and viral infections. thepharmajournal.commdpi.com The lipophilic nature of the isopropylbenzyl group may facilitate crossing the blood-brain barrier, making it a candidate for CNS-related disorders.

The following table outlines potential novel therapeutic areas and corresponding biological targets for this compound:

| Potential Therapeutic Area | Potential Biological Target | Rationale |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Beta-secretase (BACE-1) | Some benzohydrazide derivatives have shown inhibitory effects on these enzymes. mdpi.com |

| Metabolic Disorders | Protein Tyrosine Phosphatases (PTPs) | Hydrazone-containing compounds have been explored as PTP inhibitors. |

| Viral Infections | Viral Proteases or Polymerases | The hydrazide scaffold can be adapted to target key viral enzymes. thepharmajournal.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Advanced Analytical Method Development for Complex Biological Matrices

The development of robust and sensitive analytical methods is essential for the preclinical and clinical development of this compound. These methods are necessary for quantifying the compound and its metabolites in complex biological matrices such as plasma, urine, and tissues. nih.gov

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of pharmaceutical compounds. kuleuven.be Future research should focus on developing and validating LC-MS/MS methods for the sensitive and specific quantification of this compound. Method development will involve optimizing chromatographic conditions, mass spectrometric parameters, and sample preparation techniques. researchgate.netnih.gov

Sample preparation is a critical step to remove interferences from the biological matrix. nih.gov Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) will need to be optimized to ensure high recovery and minimal matrix effects. cdc.gov The inherent reactivity of the hydrazide group may also necessitate derivatization to improve stability and chromatographic performance. nih.gov

Multi-Omics Approaches in Elucidating Compound Mechanisms

To gain a deeper understanding of the mechanism of action of this compound, multi-omics approaches can be employed. These technologies, including genomics, proteomics, and metabolomics, provide a global view of the cellular response to a drug, offering insights into its primary targets and downstream signaling pathways.

By treating cells with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct a comprehensive picture of its biological effects. This can help to identify novel targets and biomarkers of drug response.

For example, proteomic studies could identify proteins that directly bind to the compound, while metabolomic analysis might reveal metabolic pathways that are perturbed by its presence. This information is invaluable for understanding both on-target and off-target effects, contributing to a more complete pharmacological profile.

| Omics Approach | Objective | Potential Findings |

| Transcriptomics | Identify changes in gene expression. | Elucidation of affected signaling pathways and cellular processes. |

| Proteomics | Analyze changes in protein expression and post-translational modifications. | Identification of direct binding partners and downstream protein targets. |

| Metabolomics | Profile changes in endogenous metabolites. | Understanding of the compound's impact on cellular metabolism. |

Q & A

Q. What are the standard synthetic protocols for N'-(4-isopropylbenzyl)benzohydrazide and its derivatives?

The synthesis typically involves refluxing equimolar quantities of benzohydrazide derivatives with substituted aldehydes (e.g., 4-isopropylbenzaldehyde) in ethanol for 8–10 hours. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with solvents like chloroform:petroleum ether (8:2). Yields range from 65% to 85%, depending on substituent steric and electronic effects .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm hydrazide NH (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹) stretches .

- NMR spectroscopy (¹H and ¹³C) to assign aromatic protons, substituent groups (e.g., isopropyl CH₃), and imine (C=N) signals. For example, ¹H NMR of similar derivatives shows aromatic protons at δ 6.5–8.0 ppm .

- Single-crystal X-ray diffraction to resolve molecular geometry, hydrogen bonding, and lattice energy, as demonstrated for analogous hydrazides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Optimization strategies include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reflux stability. Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered aldehydes .

- Catalytic additives : Copper(II) acetate in ethanol facilitates coordination complex formation, improving yields for metal-chelating derivatives .

- Temperature modulation : Extended reflux durations (10–12 hours) for electron-deficient aldehydes (e.g., nitro-substituted) to overcome kinetic barriers .

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) in benzohydrazide derivatives?

SAR studies involve:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) to assess impacts on bioactivity. For example, 4-nitro derivatives show enhanced antibacterial activity compared to methoxy analogs .

- Computational modeling : Density Functional Theory (DFT) calculations to correlate frontier molecular orbitals (HOMO/LUMO) with redox behavior and ligand-protein interactions .

Q. How do structural modifications influence the physicochemical properties of this compound?

- Melting points : Electron-withdrawing substituents (e.g., -Cl, -NO₂) increase melting points (e.g., 220–222°C for nitro derivatives) due to enhanced intermolecular interactions .

- Solubility : Hydrophilic groups (e.g., -OH, -OCH₃) improve aqueous solubility, while bulky substituents (e.g., isopropyl) reduce it .

- Stability : Hydrazide derivatives with para-substituted aryl groups exhibit greater thermal stability than ortho-substituted analogs .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Cross-validation : Combine IR, NMR, and mass spectrometry to confirm structural assignments. For example, unexpected C=O peak shifts may indicate keto-enol tautomerism .